molecular formula C8H7Cl2FS B6287546 (4,5-Dichloro-2-fluoro-3-methylphenyl)(methyl)sulfane CAS No. 2586127-43-5

(4,5-Dichloro-2-fluoro-3-methylphenyl)(methyl)sulfane

Cat. No.: B6287546
CAS No.: 2586127-43-5
M. Wt: 225.11 g/mol
InChI Key: NDZQAEJDHFHHLZ-UHFFFAOYSA-N
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Description

(4,5-Dichloro-2-fluoro-3-methylphenyl)(methyl)sulfane is an organic compound with the molecular formula C8H7Cl2FS It is characterized by the presence of chlorine, fluorine, and methyl groups attached to a phenyl ring, along with a sulfane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichloro-2-fluoro-3-methylphenyl)(methyl)sulfane typically involves the introduction of the sulfane group to a pre-functionalized aromatic ring. One common method includes the reaction of 4,5-dichloro-2-fluoro-3-methylphenol with a methylthiolating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the compound’s purity and structure.

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichloro-2-fluoro-3-methylphenyl)(methyl)sulfane can undergo various chemical reactions, including:

    Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfane group, typically using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, various nucleophiles (e.g., amines, thiols).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: De-sulfane derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (4,5-Dichloro-2-fluoro-3-methylphenyl)(methyl)sulfane is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medical research, this compound may be investigated for its potential pharmacological properties. The presence of halogens and the sulfane group can influence its biological activity, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and intermediates. Its stability and reactivity make it suitable for various applications, including the manufacture of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4,5-Dichloro-2-fluoro-3-methylphenyl)(methyl)sulfane depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogens can enhance its binding affinity to certain proteins, while the sulfane group can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-5-methoxy-3-methylphenyl)(methyl)sulfane
  • 3,5-Dichloro-4-fluorophenyl)(methyl)sulfane
  • (4-Chloro-2-fluoro-3-methylphenyl)(methyl)sulfane

Uniqueness

(4,5-Dichloro-2-fluoro-3-methylphenyl)(methyl)sulfane is unique due to the specific arrangement of its functional groups. The combination of chlorine, fluorine, and methyl groups on the phenyl ring, along with the sulfane group, imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,2-dichloro-4-fluoro-3-methyl-5-methylsulfanylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2FS/c1-4-7(10)5(9)3-6(12-2)8(4)11/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDZQAEJDHFHHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(=C1Cl)Cl)SC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2FS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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